molecular formula C14H17NO4 B8514514 1-(2,2-Diethoxyethyl)isatin

1-(2,2-Diethoxyethyl)isatin

Cat. No.: B8514514
M. Wt: 263.29 g/mol
InChI Key: IXJJQRSMYADMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)isatin is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Recent studies highlight the potential of isatin derivatives, including 1-(2,2-Diethoxyethyl)isatin, as broad-spectrum antiviral agents. Research indicates that these compounds can inhibit various viruses, including HIV and influenza, by targeting multiple viral pathways. The unique structure of isatin allows for modifications that enhance antiviral efficacy, making it a promising candidate in drug discovery for viral infections .

Anticancer Properties

Isatin derivatives have shown significant anticancer potential. This compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that isatin derivatives can induce apoptosis and inhibit cell proliferation in cancer cells by modulating key signaling pathways involved in tumor growth .

Case Study: HDAC Inhibition

A specific study reported that certain isatin derivatives exhibited histone deacetylase (HDAC) inhibitory activity comparable to known HDAC inhibitors. This suggests that this compound could serve as a lead compound for developing new anticancer therapies targeting epigenetic regulation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts. It has shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Enzyme Inhibition

Research indicates that isatin derivatives can inhibit key enzymes involved in metabolic processes. For example, studies have shown that this compound can inhibit urease and α-glucosidase activities, which are critical in managing conditions like diabetes and gastric disorders. This property positions it as a potential therapeutic agent for metabolic diseases .

Neuroprotective Effects

Isatin derivatives have also been investigated for their neuroprotective effects. Preliminary studies suggest that compounds like this compound may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as condensation reactions and functional group modifications are commonly employed to optimize the pharmacological properties of isatin derivatives .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of HIV and influenza viruses
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
Enzyme InhibitionInhibition of urease and α-glucosidase
NeuroprotectiveProtection against oxidative stress

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)indole-2,3-dione

InChI

InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-11-8-6-5-7-10(11)13(16)14(15)17/h5-8,12H,3-4,9H2,1-2H3

InChI Key

IXJJQRSMYADMNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(=O)C1=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 31 g of 1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one in 200 ml of dimethyl sulfoxide was added dropwise 50 ml of an aqueous solution of 14.5 g of sodium hydroxide in such a manner that the reaction temperature might not exceed 20° C., followed by stirring at the same temperature for 45 minutes. To the mixture was slowly added 15.5 ml of concentrated hydrochloric acid, followed by stirring at room temperature for 1.5 hours. Ethyl acetate was added to the reaction mixture, and the mixture was washed successively with water and an aqueous solution of sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated to give 25 g of the title compound.
Name
1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one
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31 g
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reactant
Reaction Step One
[Compound]
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aqueous solution
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50 mL
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reactant
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14.5 g
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200 mL
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15.5 mL
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Synthesis routes and methods II

Procedure details

A solution of 31.8 g of isatin in 300 ml of dry dimethyl sulfoxide was added dropwise to a suspension of 25.4 g of potassium t-butoxide in 200 ml of dry dimethyl sulfoxide at 10° C. in a nitrogen stream. After stirring the mixture at that temperature for 30 minutes, 39 ml of bromoacetaldehyde diethyl acetal was added thereto, followed by stirring at 70° C. for 6 hours. The reaction mixture was poured into dilute hydrochloric acid and extracted with ethyl ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (chloroform/ethyl acetate=20/1) to give 31.4 g (55%) of the title compound as a red powder.
Quantity
31.8 g
Type
reactant
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25.4 g
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reactant
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300 mL
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solvent
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200 mL
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solvent
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39 mL
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reactant
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0 (± 1) mol
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reactant
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Yield
55%

Synthesis routes and methods III

Procedure details

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